4-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile 4-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile
Brand Name: Vulcanchem
CAS No.: 477864-74-7
VCID: VC6461839
InChI: InChI=1S/C15H9N3O2/c16-9-10-5-7-11(8-6-10)14-17-13-4-2-1-3-12(13)15(19)18(14)20/h1-8,20H
SMILES: C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)C#N)O
Molecular Formula: C15H9N3O2
Molecular Weight: 263.256

4-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile

CAS No.: 477864-74-7

Cat. No.: VC6461839

Molecular Formula: C15H9N3O2

Molecular Weight: 263.256

* For research use only. Not for human or veterinary use.

4-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile - 477864-74-7

Specification

CAS No. 477864-74-7
Molecular Formula C15H9N3O2
Molecular Weight 263.256
IUPAC Name 4-(3-hydroxy-4-oxoquinazolin-2-yl)benzonitrile
Standard InChI InChI=1S/C15H9N3O2/c16-9-10-5-7-11(8-6-10)14-17-13-4-2-1-3-12(13)15(19)18(14)20/h1-8,20H
Standard InChI Key PWFAHJNZVNEWQK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)C#N)O

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

4-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile consists of a quinazolinone scaffold (a fused bicyclic system of benzene and pyrimidine) substituted at position 2 with a benzonitrile group. The quinazolinone core features a hydroxyl group at position 3 and a ketone at position 4, contributing to its hydrogen-bonding capacity and reactivity . The benzonitrile moiety introduces aromaticity and electron-withdrawing characteristics, influencing intermolecular interactions.

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC₁₅H₉N₃O₂
Molecular Weight263.25 g/mol
SMILES NotationC1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)C#N)O
TPSA78.91 Ų

Synthesis and Manufacturing

Benzotriazole-Mediated Cyclization

A prominent synthesis route involves N-(2-aminobenzoyl)benzotriazoles reacting with diketones under alkaline conditions. For example, treatment of N-(2-aminobenzoyl)benzotriazole with acetylacetone in the presence of tert-BuOK in dioxane yields 3-acyl-4-hydroxyquinolines . This method achieves moderate yields (14–59%) and avoids harsh conditions, making it suitable for scalable production .

One-Pot Multicomponent Reactions

An alternative approach employs N-(2-aminobenzoyl)benzotriazoles, orthoesters, and hydrazides in a one-pot reaction to form 3-acylamino-4(3H)-quinazolinones . This strategy streamlines synthesis by eliminating intermediate isolation steps, though by-products like 6d′ and 6e′ (Figure 2 in ) may form, requiring chromatographic purification.

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a predicted boiling point of 567.8±60.0°C and a density of 1.0±0.1 g/cm³ . Its pKa of 7.04±0.20 indicates weak acidity, likely from the hydroxyl group. The LogP of 2.17 suggests moderate lipophilicity, aligning with its potential for crossing biological membranes.

Table 2: Predicted Physicochemical Data

PropertyValueUncertainty
Boiling Point567.8°C±60.0°C
Density1.0 g/cm³±0.1 g/cm³
pKa7.04±0.20

Computational Chemistry and Molecular Modeling

Topological and Electronic Features

The TPSA of 78.91 Ų reflects significant polar surface area, primarily from the hydroxyl, ketone, and nitrile groups. This property correlates with solubility in polar solvents like DMSO or methanol. Molecular dynamics simulations predict three rotatable bonds, enabling conformational flexibility .

Hydrogen-Bonding Capacity

With five hydrogen-bond acceptors and one donor , the compound can engage in intermolecular interactions critical for crystal packing or binding to biological targets. The hydroxyl and ketone groups are likely participation sites.

Hazard StatementPrecautionary Code
H302P264, P270
H315P302+P352
H319P305+P351+P338

Storage recommendations include sealing in dry conditions at 2–8°C . Personnel must use gloves, goggles, and respiratory protection during handling.

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